molecular formula C10H18N4O B13521872 2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide

2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide

Cat. No.: B13521872
M. Wt: 210.28 g/mol
InChI Key: AJZCVOYHFVOGHY-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an isopropylamino group and a pyrazolyl group attached to a butanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of an appropriate pyrazole derivative with an isopropylamine derivative under controlled conditions. The reaction may be catalyzed by specific catalysts to enhance yield and selectivity. For instance, a common synthetic route might involve the use of a Rhodium (III) catalyst for C-H bond functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full range of effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide: A structurally similar compound with a slightly different backbone.

    2-(Isopropylamino)-4-(1h-pyrazol-1-yl)pentanamide: Another analog with an extended carbon chain.

Uniqueness

2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(propan-2-ylamino)-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C10H18N4O/c1-8(2)13-9(10(11)15)4-7-14-6-3-5-12-14/h3,5-6,8-9,13H,4,7H2,1-2H3,(H2,11,15)

InChI Key

AJZCVOYHFVOGHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCN1C=CC=N1)C(=O)N

Origin of Product

United States

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